molecular formula C13H25NO2S2 B8520274 11-{[(Methylsulfanyl)carbonothioyl]amino}undecanoic acid CAS No. 61606-32-4

11-{[(Methylsulfanyl)carbonothioyl]amino}undecanoic acid

Cat. No.: B8520274
CAS No.: 61606-32-4
M. Wt: 291.5 g/mol
InChI Key: HNRQWFXWCSGIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-{[(Methylsulfanyl)carbonothioyl]amino}undecanoic acid is a useful research compound. Its molecular formula is C13H25NO2S2 and its molecular weight is 291.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61606-32-4

Molecular Formula

C13H25NO2S2

Molecular Weight

291.5 g/mol

IUPAC Name

11-(methylsulfanylcarbothioylamino)undecanoic acid

InChI

InChI=1S/C13H25NO2S2/c1-18-13(17)14-11-9-7-5-3-2-4-6-8-10-12(15)16/h2-11H2,1H3,(H,14,17)(H,15,16)

InChI Key

HNRQWFXWCSGIQR-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCCCCCCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 56 g. (1.0 mol.) of potassium hydroxide and 100 g. (0.5 mol.) of 11-aminoundecanoic acid in 170 ml. of water was stirred for 30 minutes at 25° then 40 g. (0.52 mol.) of carbon disulfide and 80 ml. of ethanol were added and the reaction mixture was stirred at 25° for 12 hours. The mixture was refluxed gently for two hours and cooled. Methyl iodide (71 g., 0.3 mol.) and 130 ml. of ethanol were added to the mixture and it was stirred at 25° for 12 hours. The mixture was evaporated to remove the ethanol and the solid residue was collected by filtration to give methyl 10-carboxydecyldithiocarbamate.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.52 mol
Type
reactant
Reaction Step Three
Quantity
71 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.